molecular formula C42H52ClN2O4+ B13723293 Cy7 bis-acid

Cy7 bis-acid

Cat. No.: B13723293
M. Wt: 684.3 g/mol
InChI Key: MUEMGQSGNZKFJI-UHFFFAOYSA-O
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Description

Cy7 bis-acid, also known as heptamethine cyanine dye, is a near-infrared fluorescent dye widely used in various scientific fields. It is known for its excellent photophysical properties, including high quantum yield, long absorption and emission wavelengths, and low background interference. These properties make it particularly useful in biological imaging and diagnostic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy7 bis-acid typically involves the condensation of indole derivatives with a heptamethine chain. The reaction is carried out under acidic conditions, often using acetic acid as a solvent. The process involves multiple steps, including the formation of intermediate compounds and their subsequent cyclization to form the final dye .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity starting materials and solvents is crucial to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Cy7 bis-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include modified Cy7 derivatives with altered photophysical properties. These derivatives can be tailored for specific applications, such as targeted imaging or therapeutic delivery .

Mechanism of Action

The mechanism of action of Cy7 bis-acid involves its ability to absorb and emit near-infrared light. The dye’s molecular structure allows it to penetrate tissues and bind to specific targets, such as cancer cells. Upon excitation with near-infrared light, the dye emits fluorescence, which can be detected and used for imaging. In photodynamic therapy, the dye generates reactive oxygen species upon light activation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cy7 bis-acid

This compound stands out due to its longer absorption and emission wavelengths, which provide deeper tissue penetration and lower background interference. Its high quantum yield and photostability make it a preferred choice for long-term imaging and therapeutic applications .

Properties

Molecular Formula

C42H52ClN2O4+

Molecular Weight

684.3 g/mol

IUPAC Name

6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid

InChI

InChI=1S/C42H51ClN2O4/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49)/p+1

InChI Key

MUEMGQSGNZKFJI-UHFFFAOYSA-O

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)Cl)CCCCCC(=O)O)C

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C

Origin of Product

United States

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